molecular formula C16H16N4S B11341211 N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11341211
M. Wt: 296.4 g/mol
InChI Key: YCDKSWSWWQJPGW-UHFFFAOYSA-N
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Description

N-(4-PYRIDYLMETHYL)-N-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE is a complex organic compound that features a pyridylmethyl group and a tetrahydrobenzothienopyrimidine moiety

Properties

Molecular Formula

C16H16N4S

Molecular Weight

296.4 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H16N4S/c1-2-4-13-12(3-1)14-15(19-10-20-16(14)21-13)18-9-11-5-7-17-8-6-11/h5-8,10H,1-4,9H2,(H,18,19,20)

InChI Key

YCDKSWSWWQJPGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-PYRIDYLMETHYL)-N-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridylmethyl Group: This could involve the alkylation of pyridine with an appropriate alkyl halide.

    Construction of the Tetrahydrobenzothienopyrimidine Core: This might be achieved through a series of cyclization reactions starting from a suitable thiophene derivative.

    Coupling Reactions: The final step would involve coupling the pyridylmethyl group with the tetrahydrobenzothienopyrimidine core under specific conditions, possibly using a catalyst.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.

    Reduction: Reduction reactions could target the nitrogen atoms in the pyrimidine ring.

    Substitution: The pyridylmethyl group might participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions would depend on the specific conditions but could include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor in biochemical assays.

    Drug Development: Exploration as a lead compound for therapeutic agents.

Medicine

    Pharmacology: Investigation of its effects on biological pathways and potential therapeutic benefits.

Industry

    Chemical Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-PYRIDYLMETHYL)-N-(5,6,7,8-TETRAHYDROBENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE
  • N-(4-PYRIDYLMETHYL)-N-(5,6,7,8-TETRAHYDROTHIENOPYRIMIDIN-4-YL)AMINE

Uniqueness

The unique combination of the pyridylmethyl group and the tetrahydrobenzothienopyrimidine core might confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under physiological conditions.

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